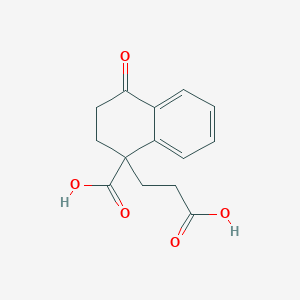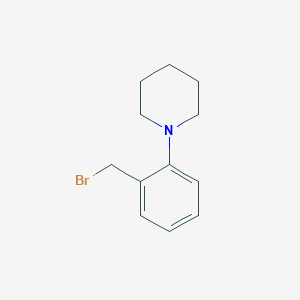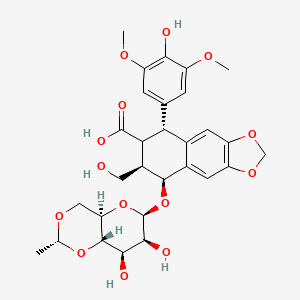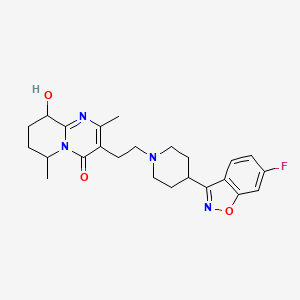
6-Methyl Paliperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl Paliperidone is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder . Paliperidone is the primary active metabolite of Risperidone, another well-known antipsychotic . The addition of a methyl group to the Paliperidone structure results in this compound, which may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl Paliperidone involves several steps, starting from the preparation of key intermediates. One common route involves the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride in the presence of diisopropylamine in a methanol medium . The crude product is then purified through column chromatography and recrystallized from acetone and 2-propanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl Paliperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Methyl Paliperidone has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the pharmacological properties of antipsychotic drugs.
Biology: Researchers investigate its interactions with various biological targets, including dopamine and serotonin receptors.
Medicine: The compound is studied for its potential therapeutic effects in treating psychiatric disorders.
Industry: It is used in the development of new formulations and delivery systems for antipsychotic medications .
Mechanism of Action
The mechanism of action of 6-Methyl Paliperidone is similar to that of Paliperidone. It acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . This dual antagonism is believed to mediate its therapeutic effects in schizophrenia. Additionally, it has affinity for alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: The parent compound, known for its use in treating schizophrenia.
Risperidone: The precursor to Paliperidone, also used as an antipsychotic.
Olanzapine: Another atypical antipsychotic with a different receptor binding profile.
Quetiapine: An atypical antipsychotic with a broader spectrum of receptor targets .
Uniqueness
6-Methyl Paliperidone is unique due to the presence of the methyl group, which may alter its pharmacokinetics and pharmacodynamics compared to Paliperidone. This modification can potentially lead to differences in efficacy, side effects, and receptor binding affinity .
Properties
Molecular Formula |
C24H29FN4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H29FN4O3/c1-14-3-6-20(30)23-26-15(2)18(24(31)29(14)23)9-12-28-10-7-16(8-11-28)22-19-5-4-17(25)13-21(19)32-27-22/h4-5,13-14,16,20,30H,3,6-12H2,1-2H3 |
InChI Key |
ZJCXDHQBBANXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)


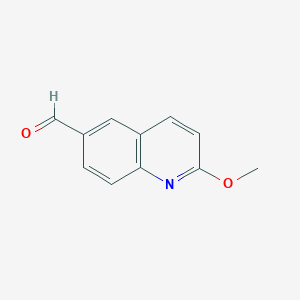
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
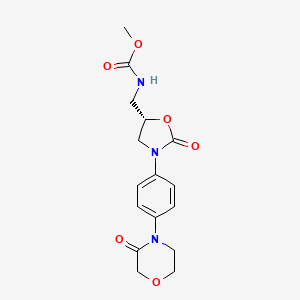
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)

